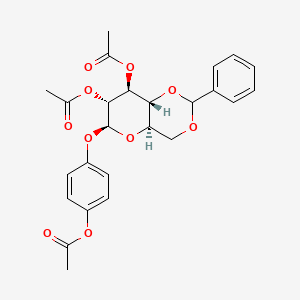

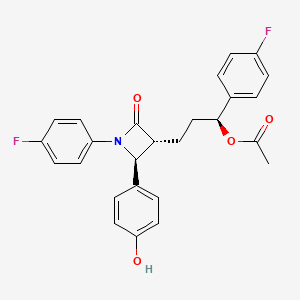

3-O-Acetyl Ezetimibe

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

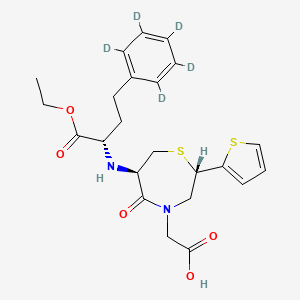

3-O-Acetyl Ezetimibe is also known as (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-2-azetidinone . It has a molecular formula of C26H19D4F2NO4 and a molecular weight of 455.49 .

Synthesis Analysis

The synthesis of Ezetimibe involves a Cu (I)-mediated Kinugasa cycloaddition/rearrangement cascade reaction between terminal acetylene derived from acetonide of l-glyceraldehyde and suitable C, N-diarylnitrone .Molecular Structure Analysis

The molecular structure of 3-O-Acetyl Ezetimibe is complex, with a molecular formula of C26H23F2NO4 . The InChI representation of the molecule is InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1 .Chemical Reactions Analysis

Ezetimibe, the parent compound of 3-O-Acetyl Ezetimibe, is a powerful cholesterol inhibitor . It has been shown to bind to aminopeptidase N, thereby blocking the endocytosis of cholesterol from micelles in the intestinal lumen .Physical And Chemical Properties Analysis

3-O-Acetyl Ezetimibe has a molecular weight of 451.5 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 451.15951454 g/mol .Scientific Research Applications

Cholesterol Absorption Inhibition

Ezetimibe, the parent compound of 3-O-Acetyl Ezetimibe, is a novel lipid-lowering compound that selectively inhibits intestinal cholesterol absorption by binding to Niemann-Pick C1-Like 1 (NPC1L1). It reduces the hepatic influx of cholesterol via chylomicron remnants, enhances the hepatic expression of low-density lipoproteins (LDL) receptor, and thus reducing LDL-cholesterol (LDL-C) levels .

Atherosclerosis Treatment

Ezetimibe attenuates the development of atherosclerosis in various animal models. The antiatherosclerotic effects of ezetimibe have been demonstrated in a variety of animal models and more recently in some clinical trials .

Treatment of Hypercholesterolemia

The administration of ezetimibe decreases the fasting levels of LDL-C in patients with primary hypercholesterolemia .

Treatment of Sitosterolemia

Ezetimibe also decreases plant sterols in patients with sitosterolemia .

Treatment of Combined Hyperlipidemia and Hypertriglyceridemia

Ezetimibe was reported to decrease fasting triglycerides (TG) levels as well as postprandial TG-rich lipoprotein and remnants significantly in patients with combined hyperlipidemia and those with hypertriglyceridemia .

Attenuation of Nonalcoholic Fatty Liver Disease (NAFLD) or Nonalcoholic Steatohepatitis (NASH)

More recently, ezetimibe has been reported to attenuate nonalcoholic fatty liver disease (NAFLD) or nonalcoholic steatohepatitis (NASH) in animal models and humans .

Formation of Inclusion Complexes with Cyclodextrins

In recent studies, the interactions between ezetimibe and selected cyclodextrins were investigated. The formation of inclusion complexes with 1:1 stoichiometry were obtained. The most stable are the complexes of β-cyclodextrin and its derivatives .

Treatment of Hypercholesterolemia with Bempedoic Acid

Fixed-dose combination therapy of bempedoic acid/ezetimibe for 12 weeks significantly reduced low-density lipoprotein cholesterol (LDL-C) by 29%, non-high-density lipoprotein cholesterol (HDL-C) by 18.3%, total cholesterol (− 16%), and highly sensitive C-reactive protein levels (−30.5%) .

Mechanism of Action

Target of Action

The primary target of 3-O-Acetyl Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in the absorption of cholesterol and phytosterols in the small intestine .

Mode of Action

3-O-Acetyl Ezetimibe selectively inhibits the absorption of cholesterol and phytosterols by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein, a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This interaction prevents the endocytosis of the NPC1L1/cholesterol complex into the enterocytes of the small intestine .

Biochemical Pathways

By inhibiting the intestinal uptake of cholesterol and phytosterols, 3-O-Acetyl Ezetimibe reduces the delivery of intestinal cholesterol to the liver . This action disrupts the normal biochemical pathway of cholesterol absorption and distribution, leading to a decrease in total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B) levels in the blood .

Pharmacokinetics

Following oral administration, 3-O-Acetyl Ezetimibe is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . Total ezetimibe concentrations reach a maximum 1–2 hours post-administration, followed by enterohepatic recycling and slow elimination . The estimated terminal half-life of ezetimibe and ezetimibe-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as ezetimibe, with the balance found in the urine mainly as ezetimibe-glucuronide .

Result of Action

The inhibition of cholesterol and phytosterol absorption by 3-O-Acetyl Ezetimibe results in a significant reduction in blood cholesterol levels . Specifically, it has been shown to reduce the levels of total cholesterol, LDL-C, Apo B, and non-high-density lipoprotein cholesterol (non-HDL-C), and increase high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia .

Action Environment

The action of 3-O-Acetyl Ezetimibe is influenced by the environment within the gastrointestinal tract, particularly the small intestine where it exerts its effect . Factors such as pH, presence of other drugs, and diet can potentially affect the absorption and efficacy of 3-O-Acetyl Ezetimibe . .

properties

IUPAC Name |

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQRXXWTCQBULQ-DSNGMDLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Acetyl Ezetimibe | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)

![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)